molecular formula C9H16O6 B013474 Allyl alpha-D-galactopyranoside CAS No. 48149-72-0

Allyl alpha-D-galactopyranoside

Cat. No. B013474
CAS RN: 48149-72-0
M. Wt: 220.22 g/mol
InChI Key: XJNKZTHFPGIJNS-NXRLNHOXSA-N
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Description

Synthesis Analysis

The synthesis of allyl alpha-D-galactopyranoside and its derivatives often involves complex chemical reactions that target specific functional group transformations and protective strategies. For example, allyl 2,6-di-O-benzyl-α-D-galactopyranoside has been converted into various derivatives through tin-mediated alkylation, leading to high-yield production of compounds required for synthesizing analogues of the 'adenophostins' (Desai, Gigg, & Gigg, 1996). Furthermore, the synthesis of O-sulfo and O-methyl derivatives showcases the versatility of allyl alpha-D-galactopyranoside in producing compounds for sulfotransferase studies (Jain, Piskorz, & Matta, 1995).

Molecular Structure Analysis

The molecular structure of allyl alpha-D-galactopyranoside derivatives is critical for understanding their reactivity and interactions. Detailed structural analysis is typically achieved through NMR and mass spectroscopy, which confirm the configurations and functional group orientations of synthesized compounds. These structural insights are pivotal for advancing the synthesis of complex carbohydrates and glycoconjugates (Jain, Piskorz, & Matta, 1995).

Scientific Research Applications

Synthesis and Immunological Applications

  • Allyl alpha-D-galactopyranoside has been used in the synthesis of neoglycoproteins, which are important in immunology. These compounds are linked to proteins like bovine serum albumin to serve as immunoreagents for determining the epitope specificities of antibodies, particularly those targeting O-glycans on the surface of Toxocara larvae (Amer, Hofinger, & Kosma, 2003).

GlycoPAMAM Dendrimers in Biomedicine

  • In biomedical research, allyl alpha-D-galactopyranoside plays a role in the synthesis of GlycoPAMAM dendrimers. These dendrimers, which feature T-antigen residues, show significant potential in protein binding, particularly with peanut lectin and monoclonal antibodies. Their high valency enhances binding interactions and inhibitory potential, making them valuable in biochemical studies (Baek & Roy, 2002).

Carbohydrate Research and Molecular Synthesis

  • This compound has been instrumental in carbohydrate research, especially in the synthesis of complex molecules like propyl O-beta-D-galactopyranosyl. Such studies focus on the stepwise assembly and transformation of sugar units, contributing to the broader understanding of carbohydrate chemistry and molecular synthesis (El-shenawy & Schuerch, 1984).

Glycopolymers and Biotransformation

  • Allyl alpha-D-galactopyranoside is also utilized in producing functionalized alkyl alpha-D-galactopyranosides using fungal alpha-galactosidases. These derivatives are crucial for chemical polymerization, highlighting the compound's role in producing materials with potential applications in various industries, including biotechnology (Casali et al., 2002).

Graft Polymerization in Material Science

  • In material science, allyl alpha-D-galactopyranoside is significant in the grafting of carbohydrate monomers on surfaces like poly(ethylene terephthalate) fibers. This application is vital in developing materials with tailored surface properties for specific industrial uses (Bech et al., 2007).

properties

IUPAC Name

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-prop-2-enoxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O6/c1-2-3-14-9-8(13)7(12)6(11)5(4-10)15-9/h2,5-13H,1,3-4H2/t5-,6+,7+,8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJNKZTHFPGIJNS-NXRLNHOXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ally a-D-galactopyranoside

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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